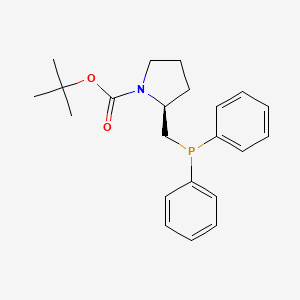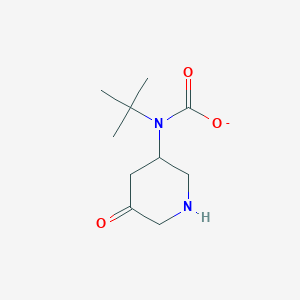![molecular formula C10H9BrINO B12833756 3-bromo-7-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B12833756.png)
3-bromo-7-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-7-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one is a heterocyclic compound with the molecular formula C10H9BrINO and a molecular weight of 365.99 g/mol . This compound is characterized by the presence of both bromine and iodine substituents on a benzoazepinone core, making it a unique and interesting molecule for various chemical and pharmaceutical applications .
Preparation Methods
The synthesis of 3-bromo-7-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one involves several steps. One common method includes the use of polyphosphoric acid as a catalyst. The process begins with the addition of 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide to the heated polyphosphoric acid at 60°C. The mixture is then insulated and reacted for 20 hours. After the reaction, the solution is hydrolyzed with water, and the crude product is obtained. The crude product is then purified using methanol and activated carbon, followed by cooling and centrifugation to yield the final product .
Chemical Reactions Analysis
3-Bromo-7-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Cyclization Reactions: The benzoazepinone core can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include polyphosphoric acid, methanol, and activated carbon. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-7-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one has several scientific research applications:
Pharmaceuticals: It is an intermediate in the synthesis of various pharmaceutical compounds, including antihypertensive drugs like Benazepril Hydrochloride.
Chemical Research: The compound is used in the study of heterocyclic chemistry and the development of new synthetic methodologies.
Biological Studies: It is used in biological research to study its effects on different biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-bromo-7-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one involves its interaction with specific molecular targets and pathways. The compound’s bromine and iodine substituents play a crucial role in its reactivity and binding affinity to various receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Bromo-7-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one can be compared with other similar compounds, such as:
3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: This compound lacks the iodine substituent, making it less reactive in certain chemical reactions.
7-Iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: This compound lacks the bromine substituent, which affects its chemical properties and reactivity.
The presence of both bromine and iodine in this compound makes it unique and versatile for various applications .
Properties
Molecular Formula |
C10H9BrINO |
|---|---|
Molecular Weight |
365.99 g/mol |
IUPAC Name |
3-bromo-7-iodo-1,3,4,5-tetrahydro-1-benzazepin-2-one |
InChI |
InChI=1S/C10H9BrINO/c11-8-3-1-6-5-7(12)2-4-9(6)13-10(8)14/h2,4-5,8H,1,3H2,(H,13,14) |
InChI Key |
PWLKXFBIGBHGCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)I)NC(=O)C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Naphthalenesulfonic acid, 6-amino-5-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-4-hydroxy-](/img/structure/B12833697.png)


![1-Pentanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-](/img/structure/B12833706.png)



![4-[2,3,4,5,6-pentakis(4-aminophenyl)phenyl]aniline](/img/structure/B12833746.png)



